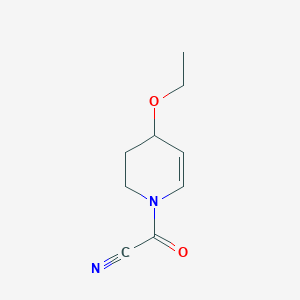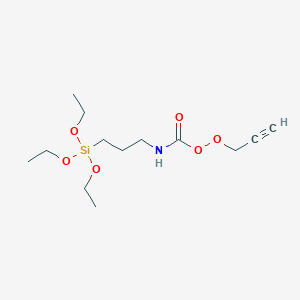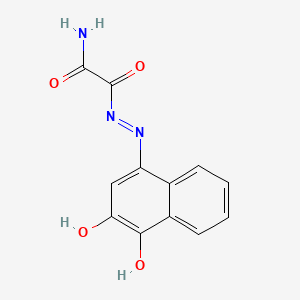
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system with hydrazide and aminooxo functional groups, making it a subject of interest in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-3,4-dioxo-1-naphthalenyl hydrazine with acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydrazine-based compounds
科学的研究の応用
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its biological activities, including antimicrobial and anticancer properties.
2,4-Dioxo-3,4-dihydro-2H-pyrimidin-1-yl acetic acid: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
Acetic acid, aminooxo-, 2-(3,4-dihydro-3,4-dioxo-1-naphthalenyl)hydrazide stands out due to its specific combination of functional groups and the naphthalene ring system. This unique structure imparts distinct chemical reactivity and potential for diverse applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
77065-62-4 |
|---|---|
分子式 |
C12H9N3O4 |
分子量 |
259.22 g/mol |
IUPAC名 |
N'-(3,4-dihydroxynaphthalen-1-yl)iminooxamide |
InChI |
InChI=1S/C12H9N3O4/c13-11(18)12(19)15-14-8-5-9(16)10(17)7-4-2-1-3-6(7)8/h1-5,16-17H,(H2,13,18) |
InChIキー |
CIGSRSIEFVZQDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)O)N=NC(=O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


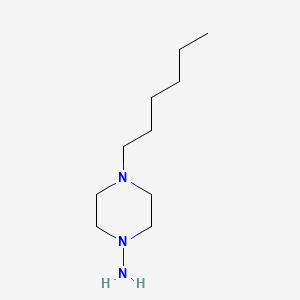
![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
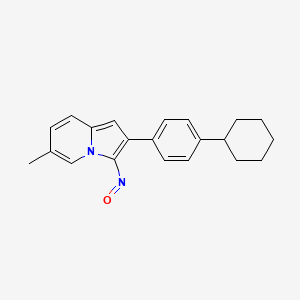

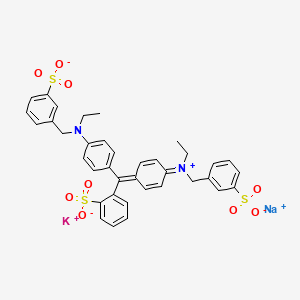
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

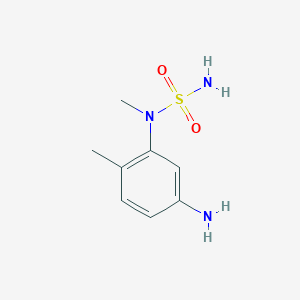
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
![8-Hydroxy-1,3,8-trimethyl-2-thiabicyclo[2.2.2]octan-5-one](/img/structure/B13804498.png)

